![molecular formula C14H18ClNO4 B13998799 (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate CAS No. 64219-74-5](/img/structure/B13998799.png)
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate is a chemical compound that features a piperidine ring substituted with a methyl group and a benzo[1,3]dioxole moiety attached to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate typically involves the esterification of benzo[1,3]dioxole-5-carboxylic acid with (1-Methyl-4-piperidyl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding .
Medicine
Its structural features may be optimized to enhance biological activity and selectivity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,3]dioxole-5-carboxylic acid: A precursor in the synthesis of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate.
(1-Methyl-4-piperidyl) alcohol: Another precursor used in the synthesis.
Benzo[1,3]dioxole derivatives: Compounds with similar structural motifs that exhibit diverse biological and chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a benzo[1,3]dioxole moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
64219-74-5 |
|---|---|
Molecular Formula |
C14H18ClNO4 |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 1,3-benzodioxole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO4.ClH/c1-15-6-4-11(5-7-15)19-14(16)10-2-3-12-13(8-10)18-9-17-12;/h2-3,8,11H,4-7,9H2,1H3;1H |
InChI Key |
HHTGSYBNYQBZDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



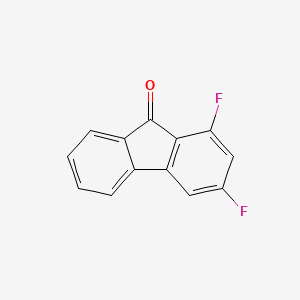
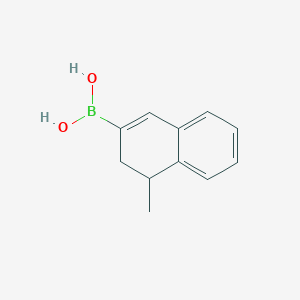
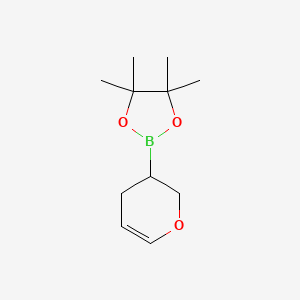
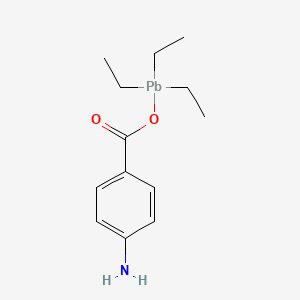
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)

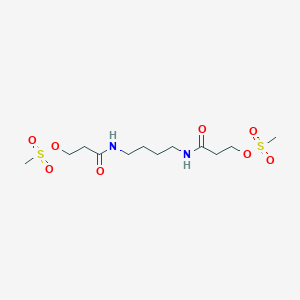
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

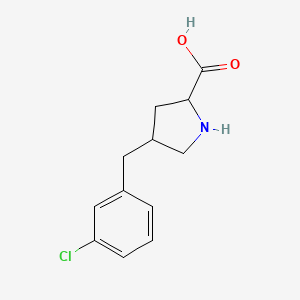

![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)
